Isomaltonic acid
Description
Isomaltonic acid (CAS: 534-74-7; molecular formula: C₁₂H₂₂O₁₂) is a sugar acid derived from the oxidation of isomaltose, a reducing disaccharide composed of two D-glucose units linked via an α-1,6 glycosidic bond . Its structure was elucidated through methylation studies and hydrolysis experiments, revealing that oxidation of isomaltose with bromine water yields this compound, which upon further methylation and hydrolysis produces 2,3,4,6-tetra-O-methyl-D-glucose and 2,3,4,5-tetra-O-methyl-D-gluconic acid . This confirms that the acid retains the α-1,6 linkage of its parent disaccharide, with one glucose unit oxidized to gluconic acid (Figure 1).
Properties
CAS No. |
534-74-7 |
|---|---|
Molecular Formula |
C12H22O12 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C12H22O12/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,12+/m1/s1 |
InChI Key |
MUUBPEHTAPZMCA-NFXSTIHLSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O |
Synonyms |
isomaltohexaonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This compound belongs to the class of disaccharide-derived aldonic acids.
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Key Observations:
Glycosidic Linkage Impact: The α-1,6 linkage in this compound confers resistance to hydrolysis by enzymes like α-amylase, which typically target α-1,4 bonds (e.g., in maltobionic acid) . This property may enhance its stability in industrial applications.
Functional Group Differences: Unlike monomeric gluconic acid (C₆H₁₂O₇), this compound’s dimeric structure increases molecular weight and may reduce diffusion rates in biological systems .
Synthetic Pathways :
- This compound is synthesized via bromine water oxidation of isomaltose, a method specific to reducing disaccharides . Other aldonic acids may require alternative oxidizing agents or enzymatic pathways.
Q & A
Q. How is the structure of isomaltonic acid determined experimentally?
this compound’s structure is elucidated through sequential chemical and enzymatic analyses. Acid hydrolysis of isomaltose (its precursor) yields two glucose molecules, confirming its disaccharide origin. Methylation of this compound followed by hydrolysis produces 2,3,4,6-tetra-O-methyl-d-glucose and 2,3,4,5-tetra-O-methyl-d-gluconic acid, which reveals the α-(1→6) glycosidic linkage and oxidation site . This method is foundational for carbohydrate structural analysis.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and ) is essential for identifying functional groups and stereochemistry. For example, anomeric proton signals (~δ 5.0–5.5 ppm) confirm α-glycosidic bonds. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxyl groups in oxidized derivatives like this compound .
Q. Why is this compound a model compound for studying glycosidic bond stability?
Its α-(1→6) linkage, less common than α-(1→4) in maltose, provides insights into enzymatic specificity (e.g., α-glucosidase vs. β-glucosidase activity) and acid/base hydrolysis kinetics. Researchers often compare its reactivity with other disaccharides to understand bond lability under varying pH and temperature conditions .
Advanced Research Questions
Q. How can contradictions in oxidation product data be resolved when synthesizing this compound?
Discrepancies often arise from incomplete oxidation or side reactions. To address this:
- Use high-performance liquid chromatography (HPLC) to isolate pure intermediates.
- Validate oxidation states via iodometric titration or X-ray crystallography.
- Cross-reference results with kinetic studies to identify competing reaction pathways .
Q. What experimental design considerations are critical for replicating this compound synthesis?
- Purity control : Use recrystallization or column chromatography to eliminate byproducts.
- Enzyme specificity : Validate α-glucosidase activity via negative controls (e.g., β-glucosidase-treated samples).
- Quantitative analysis : Employ gas chromatography (GC) or colorimetric assays (e.g., DNS method) to measure reducing sugar yields .
Q. How do solvent systems influence the crystallization of this compound derivatives?
Polar aprotic solvents (e.g., DMSO) enhance solubility of oxidized derivatives, while aqueous ethanol promotes crystallization. Differential scanning calorimetry (DSC) can optimize solvent ratios by analyzing melting points and polymorph formation .
Methodological Challenges and Solutions
Q. Table 1: Common Analytical Challenges in this compound Research
Q. Table 2: Comparative Reactivity of this compound vs. Maltose
| Property | This compound | Maltose |
|---|---|---|
| Glycosidic linkage | α-(1→6) | α-(1→4) |
| Oxidation product | Gluconic acid derivatives | Maltobionic acid |
| Enzymatic hydrolysis rate | Slower (due to linkage) | Faster |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
